2-Propenoic acid, 3-bromo-2-methyl-, methyl ester
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Overview
Description
2-Propenoic acid, 3-bromo-2-methyl-, methyl ester is an organic compound with the molecular formula C5H7BrO2. It is a derivative of propenoic acid, where the hydrogen atom at the 3-position is replaced by a bromine atom, and the hydrogen atom at the 2-position is replaced by a methyl group. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-bromo-2-methyl-, methyl ester can be achieved through several methods. One common method involves the bromination of 2-methylpropenoic acid followed by esterification with methanol. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator. The esterification step involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the reaction between the brominated acid and methanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-bromo-2-methyl-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in the propenoic acid moiety can participate in addition reactions with electrophiles or nucleophiles.
Polymerization: The compound can undergo radical polymerization to form polymers with specific properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar solvents such as water or alcohols at elevated temperatures.
Addition Reactions: Reagents such as hydrogen halides (e.g., HBr, HCl) or organometallic compounds (e.g., Grignard reagents) are used under controlled conditions to achieve the desired addition products.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.
Major Products Formed
Substitution Reactions: Products include substituted propenoic acid derivatives with various functional groups.
Addition Reactions: Products include halogenated or organometallic adducts.
Polymerization: Products include homopolymers or copolymers with specific molecular weights and properties.
Scientific Research Applications
2-Propenoic acid, 3-bromo-2-methyl-, methyl ester has numerous applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals, coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-bromo-2-methyl-, methyl ester involves its reactivity towards nucleophiles and electrophiles. The bromine atom at the 3-position makes the compound susceptible to nucleophilic substitution reactions, while the double bond in the propenoic acid moiety allows for addition reactions. These reactions are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 3-bromo-, methyl ester: Similar in structure but lacks the methyl group at the 2-position.
2-Propenoic acid, 3-phenyl-, methyl ester: Contains a phenyl group instead of a bromine atom at the 3-position.
3-Bromo-2-(bromomethyl)propionic acid: Contains an additional bromine atom at the 2-position.
Uniqueness
2-Propenoic acid, 3-bromo-2-methyl-, methyl ester is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and selectivity in chemical reactions. This combination of functional groups makes it a valuable intermediate in organic synthesis and polymer chemistry .
Properties
IUPAC Name |
methyl 3-bromo-2-methylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-4(3-6)5(7)8-2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKAHZMYDADHPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CBr)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401010 |
Source
|
Record name | 2-Propenoic acid, 3-bromo-2-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61442-09-9 |
Source
|
Record name | 2-Propenoic acid, 3-bromo-2-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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